molecular formula C6H6O2S B1268378 Methyl 3-thiophenecarboxylate CAS No. 22913-26-4

Methyl 3-thiophenecarboxylate

Cat. No.: B1268378
CAS No.: 22913-26-4
M. Wt: 142.18 g/mol
InChI Key: ZTRAEMILTFNZSM-UHFFFAOYSA-N
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Description

Methyl 3-thiophenecarboxylate (CAS: 22913-26-4) is a thiophene-derived ester with the molecular formula C₆H₆O₂S. It is widely utilized in organic synthesis, particularly as a precursor for metal complexes and bioactive molecules. The compound features a thiophene ring substituted with a methyl ester group at the 3-position, conferring moderate lipophilicity and reactivity suitable for cross-coupling reactions or coordination chemistry. Its applications span materials science, pharmaceuticals, and corrosion inhibition, as evidenced by its role in alkali-metal complexes and antitumor agents .

Properties

IUPAC Name

methyl thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRAEMILTFNZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341583
Record name Methyl 3-thiophenecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22913-26-4
Record name 3-Thiophenecarboxylic acid, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-thiophenecarboxylate
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Record name Methyl 3-thiophenecarboxylate
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Preparation Methods

Formation of the Thiophene Grignard Reagent

The reaction begins with 3-bromothiophene, which undergoes magnesium insertion in the presence of an alkyl halide activator. For example, isopropyl bromide enhances magnesium reactivity by removing surface oxides, enabling efficient Grignard formation:

$$
\text{3-Bromothiophene} + \text{Mg} \xrightarrow{\text{THF, i-PrBr}} \text{Thiophene-Mg-Br}
$$

Key Parameters:

  • Solvent: Tetrahydrofuran (THF) optimizes reagent solubility and reaction kinetics.
  • Temperature: Reflux conditions (65–70°C) ensure complete magnesium consumption.
  • Stoichiometry: A 1:1 molar ratio of 3-bromothiophene to magnesium minimizes side reactions.

Carboxylation and Esterification

The Grignard intermediate reacts with gaseous carbon dioxide at 25–35°C to form thiophene-3-carboxylic acid, which is subsequently esterified with methanol under acidic conditions:

$$
\text{Thiophene-Mg-Br} + \text{CO}_2 \rightarrow \text{Thiophene-3-carboxylic acid} \xrightarrow{\text{MeOH, H}^+} \text{this compound}
$$

Optimization Data:

Parameter Optimal Value Yield Impact
CO₂ Pressure 1 atm 89% conversion
Esterification Time 4–6 h 95% ester purity
Catalyst H₂SO₄ (5 mol%) Minimal hydrolysis

This method achieves an overall yield of 78–82% with >99% purity after distillation.

Direct Esterification of Thiophene-3-Carboxylic Acid

While less common industrially, laboratory-scale esterification remains a straightforward approach. Thiophene-3-carboxylic acid reacts with methanol under Dean-Stark conditions to remove water, driving the equilibrium toward ester formation:

$$
\text{Thiophene-3-COOH} + \text{MeOH} \rightleftharpoons \text{this compound} + \text{H}_2\text{O}
$$

Reaction Conditions:

  • Catalyst: Concentrated sulfuric acid (0.5 equiv)
  • Temperature: 110°C (reflux)
  • Duration: 12–18 h

Limitations:

  • Equilibrium-driven, requiring excess methanol (10:1 molar ratio).
  • Acid-sensitive substrates may degrade, limiting functional group tolerance.

Cyclocondensation of Mercaptoacetates

Adapting the methodology for methyl 3-amino-2-thiophenecarboxylate synthesis, a cyclocondensation strategy using methyl thioglycolate and acrylonitrile derivatives presents an alternative route:

$$
\text{Methyl thioglycolate} + \text{Acrylonitrile derivative} \rightarrow \text{Thiophene intermediate} \xrightarrow{\text{Oxidation}} \text{this compound}
$$

Critical Steps:

  • Cyclization: Sodium methoxide in methanol facilitates ring closure at 0–20°C.
  • Oxidation: Selective oxidation of the thiophene intermediate using KMnO₄ in acidic media.

Yield Comparison:

Step Yield (%) Purity (%)
Cyclization 57 92
Oxidation 68 89

This route suffers from moderate cumulative yields (∼39%) but provides access to structurally diverse thiophene esters.

Industrial-Scale Process Design

Continuous Flow Carboxylation

Modern plants employ tubular reactors for Grignard carboxylation, enhancing heat transfer and reaction control:

Design Specifications:

  • Residence Time: 8–12 minutes
  • Throughput: 50–100 kg/h
  • CO₂ Utilization Efficiency: 94%

Distillation and Purification

Azeotropic distillation with toluene removes residual methanol, achieving pharmaceutical-grade purity (>99.5%):

Distillation Stage Temperature (°C) Pressure (mmHg)
Solvent Removal 65–70 760
Product Isolation 100–102 0.1

Emerging Methodologies

Enzymatic Esterification

Lipase-catalyzed reactions (e.g., Candida antarctica Lipase B) enable ester synthesis under mild conditions:

Parameter Value
Temperature 35°C
Solvent Solvent-free
Conversion 88% (48 h)

Photocatalytic Approaches

UV-mediated decarboxylation of β-keto esters shows promise for thiophene ester synthesis but remains at the proof-of-concept stage.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as a Building Block:
Methyl 3-thiophenecarboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives have shown potential in developing anti-inflammatory, analgesic, anticancer, and antimicrobial agents. The compound's structure allows for modifications that enhance therapeutic efficacy.

Case Study:
Research has indicated that derivatives of this compound exhibit significant biological activity against various cancer cell lines. For instance, compounds synthesized from this precursor have been studied for their effectiveness as inhibitors of specific enzymes involved in cancer progression.

Organic Synthesis

This compound is widely employed as a building block in organic synthesis. It facilitates the production of complex molecules, including heterocycles that are integral to many chemical processes.

Chemical Reactions:

  • Oxidation: Converts this compound to thiophene-3-carboxylic acid.
  • Reduction: Can be reduced to thiophene-3-methanol.
  • Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Table 1: Common Reactions Involving this compound

Reaction TypeProductConditions
OxidationThiophene-3-carboxylic acidPotassium permanganate
ReductionThiophene-3-methanolLithium aluminum hydride
Electrophilic SubstitutionSubstituted thiophene derivativesBromine or chlorine

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals, including fungicides and herbicides. Its effectiveness in pest control contributes to sustainable agricultural practices by minimizing environmental impact.

Application Insights:
The compound's derivatives are designed to target specific pests while reducing toxicity to non-target organisms, thereby enhancing crop protection and yield .

Material Science

This compound is explored in material science for developing conductive polymers and materials. These materials play a significant role in advancements in electronics and energy storage technologies.

Research Findings:
Recent studies have focused on incorporating this compound into polymer matrices to improve electrical conductivity and stability under operational conditions. This application is particularly relevant for organic solar cells and other electronic devices .

Biochemical Research

The compound is also valuable in biochemical research, where it aids in the study of enzyme mechanisms and metabolic pathways. Its derivatives can serve as probes or inhibitors in various biochemical assays.

Example Application:
In studies aimed at understanding metabolic pathways in cancer cells, this compound derivatives have been used to inhibit specific enzymes, providing insights into potential therapeutic targets .

Mechanism of Action

The mechanism of action of methyl 3-thiophenecarboxylate involves its interaction with various molecular targets. In biological systems, it can act as a precursor to bioactive compounds that interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylate Derivatives

The structural and functional nuances of methyl 3-thiophenecarboxylate become apparent when compared to related thiophene esters and carboxylates. Below is a systematic analysis:

Structural and Functional Group Variations

Compound Name Substituents/Modifications Molecular Formula Key Applications
This compound Methyl ester at 3-position C₆H₆O₂S Metal complexes, organic synthesis
Ethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate Ethyl ester, amino, bromophenyl C₁₃H₁₂BrNO₂S Pharmaceutical intermediates
Methyl 3-amino-4-methylthiophene-2-carboxylate Amino, methyl groups at 3,4,2 C₇H₉NO₂S Drug discovery and functionalization
F8 (Methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate) Multiple substituents C₁₈H₁₇N₃O₄S Dual inhibition of angiogenesis/P-gp

Key Observations:

  • Substituent Position and Reactivity: this compound’s 3-ester group contrasts with derivatives like ethyl 2-amino-4-bromo analogs , where substituents at the 2-position alter electronic distribution, enhancing nucleophilicity for cross-coupling reactions.
  • Bioactivity: F8’s dimethylamino and propynoyl groups enable dual inhibition of angiogenesis and P-glycoprotein efflux pumps, a pharmacological advantage over simpler esters like this compound .

Biological Activity

Methyl 3-thiophenecarboxylate (MTC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with MTC, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C6H6O2S
  • Molecular Weight : 142.17 g/mol
  • CAS Number : 22288-78-4
  • Density : 1.1 g/cm³
  • Boiling Point : 334°C
  • Melting Point : 62°C

This compound has been shown to interact with various biological pathways, primarily through modulation of cyclic nucleotide signaling. Research indicates that derivatives of thiophenecarboxylates can suppress cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in different cell lines, suggesting a role as phosphodiesterase inhibitors .

Biological Activities

  • Antimicrobial Activity :
    • MTC exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects :
    • MTC has been reported to possess anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases.
  • Cytotoxicity and Antitumor Activity :
    • Research has shown that MTC can induce apoptosis in cancer cell lines, suggesting potential use as an antitumor agent. The compound's ability to affect cell cycle regulation and induce cell death pathways has been documented in several studies.
  • Neuroprotective Effects :
    • Preliminary studies indicate that MTC may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and reduce neuronal apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of MTC against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an antimicrobial agent.

MicroorganismMIC (µg/mL)
E. coli32
S. aureus32

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharide (LPS), MTC treatment resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups.

Treatment GroupTNF-α Level (pg/mL)
Control150
MTC80

Structure-Activity Relationship (SAR)

The biological activity of MTC can be attributed to its thiophene ring structure, which is known to enhance lipophilicity and facilitate membrane permeability. Variations in substituents on the thiophene ring can significantly alter its pharmacological profile.

Q & A

Q. Optimization strategies :

  • Use anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres (N₂) to minimize side reactions .
  • Purify via reverse-phase HPLC with methanol-water gradients (30% → 100%) to achieve >95% purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm regiochemistry and esterification. For example, methyl esters typically show singlets near δ 3.8 ppm (¹H) and ~166 ppm (¹³C) .
  • Example : Methyl 2-aminothiophene-3-carboxylate exhibits distinct NH₂ (δ 3.78 ppm) and C=O (166.4 ppm) signals .

IR Spectroscopy :

  • Detect C=O (1650–1700 cm⁻¹) and C-O (1268 cm⁻¹) stretches .

Chromatography :

  • HPLC : Monitor purity using C18 columns and UV detection .

X-ray Crystallography :

  • Refine crystal structures using SHELXL or OLEX2 for bond-length/angle analysis .

Advanced: How does this compound function as a ligand in metal complexes, and what are its implications for materials science?

Methodological Answer:
this compound’s thiophene ring and ester group enable coordination with transition metals (e.g., Mn, rare earths). Key applications:

  • Corrosion Inhibition : Rare-earth 3-thiophenecarboxylate complexes exhibit lower corrosion rates compared to sodium salts due to stronger metal-substrate interactions .
  • Anticancer Agents : Trinuclear Mn complexes with 3-thiophenecarboxylate ligands show structural stability and potential DNA/protein binding .

Q. Synthesis Protocol :

  • React this compound with metal salts (e.g., MnCl₂) in ethanol/water.
  • Characterize via single-crystal XRD (OLEX2) and TGA to assess thermal stability .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Discrepancies in biological data (e.g., antibacterial vs. anticancer effects) arise from:

  • Variable substituents : Ester vs. amide groups alter lipophilicity and target affinity .
  • Assay conditions : Differences in bacterial strains (Gram+ vs. Gram-) or cell lines affect MIC values .

Q. Resolution Strategies :

Structure-Activity Relationship (SAR) Studies :

  • Compare derivatives like Methyl 3-amino-4-methylthiophene-2-carboxylate (antibacterial) vs. Methyl 5-phenylthiophene-2-carboxylate (anticancer) .

Mechanistic Profiling :

  • Use molecular docking to predict binding to targets like protein-tyrosine phosphatase 1B .

Basic: What are the crystallographic parameters and refinement tools for this compound derivatives?

Methodological Answer:
For crystal structure determination:

  • Data Collection : Use Bruker APEX-II CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement :
    • SHELXL : Refine anisotropic displacement parameters and hydrogen bonding .
    • OLEX2 : Visualize and analyze intermolecular interactions (e.g., π-π stacking in thiophene rings) .

Q. Example Parameters :

  • Space group: P-1
  • Bond lengths: C-S (1.71 Å), C-O (1.21 Å) .

Advanced: How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to identify electron-rich sites (e.g., C-4/C-5 positions on thiophene) prone to nitration or halogenation .
  • Hammett Constants : Use σ values to predict substituent effects on reaction rates (e.g., electron-withdrawing esters direct electrophiles to C-5) .

Q. Validation :

  • Compare computed NMR shifts (GIAO method) with experimental data to confirm accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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